Regioisomeric Impact on Calculated Physicochemical Properties: 6-Indolyl vs. 5-Indolyl Attachment
The 6‑indolyl isomer (target compound) and the 5‑indolyl isomer (CAS 885273-22-3) share identical molecular formula and molecular weight but differ in the position of indole attachment, which influences electron distribution and steric environment. Calculated density of the 6‑isomer is 1.281 g/cm³ ; the 5‑isomer's density has been reported as 1.268 g/cm³ . Boiling point (calculated) of the 6‑isomer is 459.62 °C at 760 mmHg , whereas the 5‑isomer exhibits a calculated boiling point of 452.38 °C at 760 mmHg . These differences, though modest, reflect distinct intermolecular forces that can affect chromatographic retention and formulation behaviour.
| Evidence Dimension | Calculated density and boiling point |
|---|---|
| Target Compound Data | Density 1.281 g/cm³; Boiling point 459.62 °C at 760 mmHg |
| Comparator Or Baseline | 4-(1H-Indol-5-yl)tetrahydro-2H-pyran-4-ol (CAS 885273-22-3): Density 1.268 g/cm³; Boiling point 452.38 °C at 760 mmHg |
| Quantified Difference | Δ Density = +0.013 g/cm³; Δ Boiling point = +7.24 °C |
| Conditions | Calculated values (ACD/Labs or equivalent) at standard pressure |
Why This Matters
Regioisomeric identity controls chromatographic retention time and can influence the outcome of structure‑activity relationship studies, making procurement of the exact isomer essential for reproducible experimental results.
